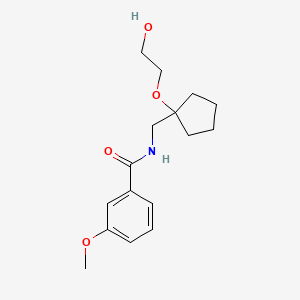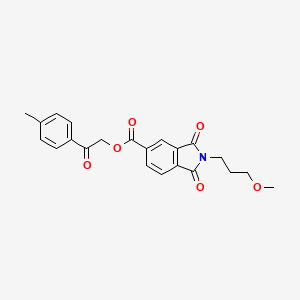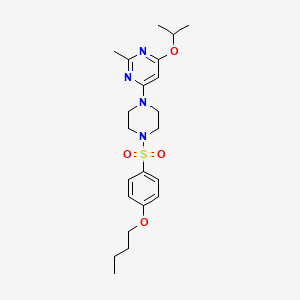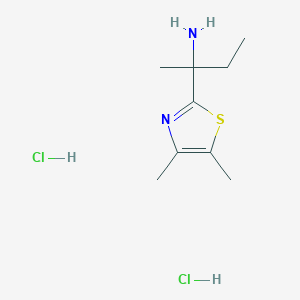![molecular formula C16H23N3O2 B2464280 Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate CAS No. 857730-11-1](/img/structure/B2464280.png)
Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate
Descripción general
Descripción
The compound is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is part of both a piperidine ring (a six-membered ring with one nitrogen atom) and a pyrrolopyridine ring (a fused ring system containing a five-membered ring with two nitrogen atoms attached to a six-membered ring with one nitrogen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the formation of the pyrrolopyridine ring. The exact methods would depend on the starting materials and the specific substitutions on the rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro junction of the two rings. The piperidine ring is saturated (containing only single bonds), while the pyrrolopyridine ring is aromatic (containing a cyclic, planar arrangement of pi bonds). The tert-butyl group and the carboxylate group are both attached to the same carbon atom, which is part of the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the aromaticity of the pyrrolopyridine ring, the basicity of the nitrogen atom in the piperidine ring, and the presence of the electron-withdrawing carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar carboxylate group could enhance its solubility in polar solvents, while the tert-butyl group could improve its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : Research by Huard et al. (2012) explored the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, utilizing a complex synthetic strategy that includes the N-2 tert-butyl pyrazole and Curtius rearrangement. This work demonstrates the chemical versatility of compounds related to Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate in creating novel inhibitors (Huard et al., 2012).
Synthesis of Piperidine Derivatives Fused to a Tetrahydrofuran Ring : Moskalenko and Boev (2014) reported the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, including compounds similar to this compound. This synthesis involved intramolecular nucleophilic opening and treatment with POCl3, showcasing the compound's utility in creating complex molecular structures (Moskalenko & Boev, 2014).
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate : Zhang et al. (2018) developed a high-yield synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrating the potential of compounds structurally related to this compound in drug development (Zhang et al., 2018).
Applications in Drug Development
Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides : Iaroshenko et al. (2009) synthesized novel ADAs and IMPDH inhibitors using reactions of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile. This process, which may utilize similar compounds to this compound, indicates its potential in creating nucleoside analogs for drug discovery (Iaroshenko et al., 2009).
A Spirocyclic Oxindole Analogue Synthesis and Antitumor Activities
: Hong et al. (2011) described the synthesis of a spirocyclic oxindole analogue with potential antitumor activities. This analogue, which shares structural similarities with this compound, demonstrates the compound's relevance in cancer research and drug development (Hong et al., 2011).
Synthesis of a Naphthyridone p38 MAP Kinase Inhibitor : Chung et al. (2006) developed a novel synthesis suitable for large-scale preparation of a p38 MAP kinase inhibitor, highlighting the potential of structurally similar compounds to this compound in therapeutic applications for conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-8-5-16(6-9-19)11-18-13-10-17-7-4-12(13)16/h4,7,10,18H,5-6,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONXYGXWYXLRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2464198.png)


![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)
![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)






![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)
